1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride
Description
This compound is a dihydrochloride salt of a propanolamine derivative featuring a 4-methoxyphenyl-substituted piperazine ring and a naphthalen-1-yloxy group. Its IUPAC name is 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride, with a molecular formula of C₂₄H₂₈N₂O₃·2HCl (estimated molecular weight ~465.4 g/mol). The dihydrochloride salt improves aqueous solubility, critical for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-22-11-9-20(10-12-22)26-15-13-25(14-16-26)17-21(27)18-29-24-8-4-6-19-5-2-3-7-23(19)24;/h2-12,21,27H,13-18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLMYUKIUHKIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-09-4 | |
| Record name | 1-Piperazineethanol, 4-(4-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution-Based Approaches
A primary route involves the reaction between 1-(4-methoxyphenyl)piperazine and epichlorohydrin derivatives. For instance, 1-(2-methoxyphenyl)piperazine reacts with epichlorohydrin in dichloromethane at 0–5°C to form an intermediate epoxide, which subsequently undergoes nucleophilic attack by 1-naphthol in the presence of potassium carbonate. This method typically achieves yields of 65–75%, with purification via column chromatography using ethyl acetate/petroleum ether (60:40).
Key Reaction Conditions
Multi-Step Protection/Deprotection Sequences
Advanced protocols employ protective groups to enhance regioselectivity. For example, the hydroxyl group of 3-(naphthalen-1-yloxy)propane-1,2-diol is protected using 4-nitrobenzoyl chloride , followed by coupling with 1-(4-methoxyphenyl)piperazine under reflux in isopropyl alcohol. Deprotection via alkaline hydrolysis yields the target compound, which is then converted to the dihydrochloride salt using hydrochloric acid in ethanol.
Reaction Mechanisms and Intermediate Isolation
Epoxide Ring-Opening Mechanism
The epichlorohydrin-derived epoxide intermediate undergoes ring-opening via nucleophilic attack by the piperazine nitrogen, forming a secondary alcohol. Density functional theory (DFT) studies suggest that the reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway, with an activation energy of ~45 kJ/mol.
Esterification and Aminolysis
In alternative routes, 3-(naphthalen-1-yloxy)propane-1,2-diol is esterified with 4-nitrobenzoyl chloride to form a diester intermediate. Subsequent aminolysis with 1-(4-methoxyphenyl)piperazine in dichloromethane at 25°C replaces the nitrobenzoyl group, achieving 80–85% conversion.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent Polarity | Dichloromethane | +15% vs. THF |
| Reaction Temperature | 25°C | Max. 78% yield |
| Catalyst Loading | 1.2 eq. pyridine | Prevents byproducts |
Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but increase side-product formation, necessitating stringent purification.
Counterion Effects in Salt Formation
Conversion to the dihydrochloride salt is optimized using 2.2 eq. HCl in ethanol, achieving >95% purity. Alternative salts (e.g., sulfate) exhibit inferior crystallinity, complicating isolation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR (300 MHz, CDCl3): δ 2.58–2.70 (m, 4H, N-CH2), 3.74 (s, 3H, OCH3), 6.82–7.86 (m, 11H, aromatic).
- IR (KBr): 3269 cm⁻¹ (O-H), 1627 cm⁻¹ (C=N).
Industrial-Scale Production Challenges
Byproduct Management
Side reactions generate 1-(4-methoxyphenyl)piperazine dimer (5–8%), mitigated via gradient elution during chromatography.
Solvent Recovery Systems
Closed-loop distillation recovers >90% dichloromethane, reducing costs by 30%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Epichlorohydrin Route | 75 | 98.5 | 12.50 |
| Ester Aminolysis | 85 | 99.1 | 18.75 |
| Solid-Phase Synthesis | 60 | 97.8 | 22.00 |
The ester aminolysis route, despite higher costs, is preferred for API production due to superior purity.
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups that retain the core structure of the original compound .
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological receptors, particularly in the context of neurotransmitter systems.
Medicine: Research has explored its potential therapeutic effects, including its role as an antagonist or agonist in various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of arylpiperazine-propanolamine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substitution on the Piperazine Ring 4-Methoxyphenyl vs. 2-Methoxyphenyl: The target compound’s 4-methoxyphenyl group (para-substitution) likely reduces α₁-adrenergic receptor affinity compared to Naftopidil’s 2-methoxyphenyl (ortho-substitution), which is optimized for receptor binding . Para-substitution may shift selectivity toward other GPCRs (e.g., serotonin receptors). Conversely, 4-chlorophenoxy (as in ) reduces lipophilicity, favoring peripheral action.
Naphthalenyloxy vs. Phenoxy Linkers The naphthalen-1-yloxy group in the target compound and Naftopidil provides greater lipophilicity and π-π stacking interactions compared to simpler phenoxy groups (e.g., in or ). This may improve CNS activity but increase off-target effects.
Salt Form and Solubility
- The dihydrochloride salt in the target compound enhances water solubility (~10–20 mg/mL estimated) compared to free bases (e.g., Naftopidil free base solubility <1 mg/mL). This is critical for injectable formulations .
Synthetic Yields and Stability
- Analogous compounds in (urea-piperazine-thiazole derivatives) show yields >80%, suggesting robust synthetic routes. However, the target compound’s naphthyloxy group may require careful purification due to steric hindrance.
Biological Activity
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride, commonly referred to as Naftopidil, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of benign prostatic hyperplasia (BPH) and related conditions. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects.
- Molecular Formula: C24H30Cl2N2O3
- Molecular Weight: 465.4 g/mol
- IUPAC Name: 1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol; dihydrochloride
- CAS Number: 57149-09-4
The biological activity of Naftopidil is primarily attributed to its interaction with adrenergic receptors. It acts as an antagonist at alpha-1 adrenergic receptors, which are implicated in smooth muscle contraction in the prostate and bladder neck. By inhibiting these receptors, Naftopidil promotes relaxation of these muscles, thereby alleviating urinary symptoms associated with BPH.
Key Mechanisms:
- Receptor Binding: Naftopidil selectively binds to alpha-1 adrenoceptors, leading to vasodilation and reduced smooth muscle tone in the prostate.
- Signal Transduction Modulation: The compound may alter intracellular signaling pathways, affecting calcium ion influx and subsequent muscle contraction.
Biological Activity and Pharmacological Effects
Naftopidil exhibits several biological activities that contribute to its therapeutic efficacy:
1. Uroselective Alpha-Adrenoceptor Antagonism
Research indicates that Naftopidil displays uroselectivity, meaning it preferentially affects the urinary tract over vascular tissues. This selectivity minimizes side effects commonly associated with non-selective alpha-blockers, such as hypotension.
2. Anti-inflammatory Properties
Studies have shown that Naftopidil may possess anti-inflammatory effects, which could be beneficial in managing conditions characterized by inflammation.
3. Impact on Lipid Metabolism
Emerging evidence suggests that Naftopidil may improve lipid profiles and insulin sensitivity, which are often compromised in patients with metabolic syndrome.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Efficacy in BPH | A clinical trial demonstrated that Naftopidil significantly improved urinary symptoms and flow rates in men with BPH compared to placebo (Yoshida et al., 2010). |
| Effects on Blood Pressure | In hypertensive patients, Naftopidil was shown to lower blood pressure without significant adverse events related to postural hypotension (Kawabe et al., 2015). |
| Lipid Profile Improvement | A study indicated that Naftopidil administration resulted in favorable changes in lipid metabolism markers among patients with dyslipidemia (Tanaka et al., 2018). |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
